Propargyl-PEG6-NHS ester

描述

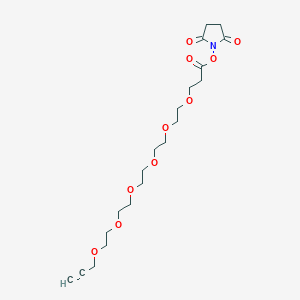

Propargyl-PEG6-NHS ester is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It contains a propargyl group and an N-hydroxysuccinimide (NHS) ester group. This compound is widely used in bioconjugation and click chemistry applications due to its ability to react with primary amines and azide groups, forming stable amide and triazole linkages, respectively .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Propargyl-PEG6-NHS ester typically involves the reaction of a PEG derivative with a propargyl group and an NHS ester. The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under mild conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified using chromatography techniques and stored under desiccated conditions to prevent hydrolysis .

化学反应分析

Substitution Reactions

NHS Ester Reactions:

-

The NHS ester group of Propargyl-PEG6-NHS ester readily reacts with primary amines (–NH2) to form stable amide bonds .

-

This reaction is typically carried out in aqueous buffers at a pH range of 7-9 .

-

The primary amine can be present on various molecules, including peptides, antibodies, and amine-coated surfaces .

-

The reaction results in the formation of an amide-linked conjugate, releasing N-hydroxysuccinimide as a byproduct.

Reaction Conditions:

-

Temperature: Typically room temperature or slightly above

Reaction Table:

| Reactant | Reaction Type | Product(s) |

|---|---|---|

| Primary Amine (-NH2) | NHS Ester Substitution | Amide-linked conjugate + N-hydroxysuccinimide |

Click Chemistry Reactions

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

-

The propargyl group (terminal alkyne) of this compound can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with azide-containing compounds .

-

This reaction is highly specific and efficient, leading to the formation of a stable triazole linkage .

-

CuAAC is widely used to conjugate biomolecules, modify polymers, and create novel materials .

Reaction Conditions:

-

Catalyst: Copper(I) salts (e.g., CuSO4)

-

Reducing Agent: Sodium ascorbate (to regenerate Cu(I) from Cu(II))

-

Ligand: Accelerate the reaction and protect the Cu(I) catalyst.

-

Temperature: Typically room temperature or slightly above

Reaction Table:

| Reactant | Reaction Type | Product(s) |

|---|---|---|

| Azide-containing compound | CuAAC Click Chemistry | Triazole-linked conjugate |

Hydrolysis

-

The NHS ester group is susceptible to hydrolysis, particularly in aqueous solutions.

-

Hydrolysis leads to the deactivation of the NHS ester, making it unreactive towards primary amines.

-

To prevent hydrolysis, this compound should be stored under desiccated conditions and dissolved in anhydrous solvents immediately before use.

Reaction Conditions:

-

Conditions: Presence of water

-

Products: Propargyl-PEG6-OH + N-Hydroxysuccinimide

科学研究应用

Drug Delivery Systems

Propargyl-PEG6-NHS ester has been employed in the development of drug delivery systems due to its ability to enhance the solubility and stability of therapeutic agents.

- Targeted Drug Delivery : By linking drugs to targeting moieties (e.g., antibodies), this compound enables precise delivery to specific tissues or cells.

- Hydrogels for Controlled Release : It has been utilized to create hydrogels that encapsulate drugs, allowing for controlled release over time.

Bioconjugation Techniques

The compound facilitates the synthesis of complex biomolecular structures through bioconjugation techniques.

- Antibody Drug Conjugates : this compound is used to create antibody-drug conjugates that enhance therapeutic efficacy while minimizing side effects.

- Fluorescent Labeling : It can be used for labeling biomolecules with fluorescent tags for imaging studies.

Crosslinking Applications

This compound serves as a crosslinker in various biochemical applications:

- Hydrogel Formation : It has been successfully applied in forming hydrogels that mimic natural extracellular matrices, which are crucial for tissue engineering applications.

Case Study 1: Antifungal Activity

Research demonstrated that propargyl-linked antifolates exhibit dual inhibition against Candida albicans and Candida glabrata, with some compounds showing potent antifungal activity (MIC values < 1 μg/mL) .

Case Study 2: Radioligand Therapy

In a study involving fibroblast activation protein-targeted radioligands, this compound was used to improve pharmacokinetics and tumor uptake in murine models. This approach demonstrated significant anticancer efficacy with minimal toxicity to healthy tissues .

Case Study 3: Hydrogel Development

The compound was employed as a crosslinker in developing hydrogels for drug delivery systems. These hydrogels displayed stable networks capable of encapsulating therapeutic agents effectively .

作用机制

The mechanism of action of Propargyl-PEG6-NHS ester involves the formation of covalent bonds with target molecules. The NHS ester group reacts with primary amines to form stable amide bonds, while the propargyl group undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-containing compounds to form triazole linkages. These reactions enable the conjugation of this compound to a wide range of biomolecules and synthetic compounds .

相似化合物的比较

Similar Compounds

Azido-PEG6-NHS ester: Contains an azide group instead of a propargyl group and undergoes similar click chemistry reactions.

Mal-PEG6-NHS ester: Contains a maleimide group and reacts with thiol groups to form stable thioether linkages.

Fmoc-PEG6-NHS ester: Contains a fluorenylmethyloxycarbonyl (Fmoc) group and is used in peptide synthesis

Uniqueness

Propargyl-PEG6-NHS ester is unique due to its ability to undergo both substitution reactions with primary amines and click chemistry reactions with azide-containing compounds. This dual reactivity makes it a versatile tool for bioconjugation and synthetic applications .

生物活性

Propargyl-PEG6-NHS ester is a versatile polyethylene glycol (PEG) derivative that plays a significant role in bioconjugation and drug delivery applications. This compound features a propargyl group and an N-hydroxysuccinimide (NHS) ester group, which enhances its reactivity towards amines and azides, making it valuable for various biological applications. This article explores the biological activity of this compound, including its chemical properties, mechanisms of action, applications in research, and relevant case studies.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C20H31NO10 |

| Molecular Weight | 445.5 g/mol |

| CAS Number | 2093153-99-0 |

| Purity | ≥95% |

| Storage Conditions | -20 °C |

| Solubility | High aqueous solubility |

The hydrophilic PEG spacer significantly increases the solubility of the compound in aqueous media, which is crucial for biological applications where solubility can affect efficacy and stability .

The biological activity of this compound primarily arises from its ability to form stable covalent bonds through two key reactions:

- NHS Ester Reaction : The NHS ester group reacts with primary and secondary amines to form stable amide bonds. This reaction is essential for conjugating the linker to peptides, proteins, or other biomolecules .

- Click Chemistry : The propargyl group can engage in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry that allows for the formation of stable triazole linkages with azide-bearing compounds. This reaction is highly selective and efficient, facilitating the creation of complex biomolecular structures .

Applications in Research

This compound is widely utilized in various fields of biomedical research:

- Bioconjugation : It serves as a linker for attaching drugs to antibodies or peptides, enhancing targeted delivery systems while minimizing off-target effects.

- Drug Delivery Systems : By utilizing click chemistry, researchers can create advanced drug delivery vehicles such as nanoparticles or liposomes that improve therapeutic efficacy and reduce toxicity .

- Diagnostics : The compound can be employed in diagnostic assays where precise biomolecule labeling is required.

Case Study 1: Targeted Drug Delivery

In a study investigating targeted cancer therapies, this compound was used to conjugate chemotherapeutic agents to monoclonal antibodies. The resulting antibody-drug conjugates (ADCs) demonstrated enhanced selectivity towards cancer cells while reducing systemic toxicity compared to free drugs. The study reported a significant increase in therapeutic efficacy with minimal side effects .

Case Study 2: Bioconjugation Efficiency

Another research project focused on optimizing bioconjugation methods using this compound. By varying the reaction conditions (e.g., temperature, pH), researchers achieved high yields of conjugated products with minimal byproducts. This study highlighted the importance of reaction optimization for achieving effective bioconjugation in therapeutic applications .

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31NO10/c1-2-6-25-8-10-27-12-14-29-16-17-30-15-13-28-11-9-26-7-5-20(24)31-21-18(22)3-4-19(21)23/h1H,3-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVFFBCAEFRYUEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。